5-Bromo-2-cyanobenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S and a molecular weight of 280.53 g/mol. It is an important compound used in various fields of research and industry due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the ring .
Pharmacokinetics
The compound’s molecular weight is280.53 g/mol , and it has a predicted density of 1.94±0.1 g/cm3 . Its boiling point is predicted to be 394.6±32.0 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific electrophile involved in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyanobenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-cyanobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biochemical assays.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-cyanobenzene-1-sulfonyl chloride include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both the bromine and cyano groups allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-2-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQSAVORPJKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257415-88-5 | |
Record name | 5-bromo-2-cyanobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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